molecular formula C14H11FO4 B6398874 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261933-00-9

4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6398874
CAS RN: 1261933-00-9
M. Wt: 262.23 g/mol
InChI Key: RRKCJKSLKUDKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95% (4-FHMBA) is an organic acid with a unique chemical structure that has been used in various scientific research applications. It is a derivative of phenylacetic acid and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-allergic activities. 4-FHMBA has also been used in the synthesis of various drugs and has been found to have potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95% may act as an inhibitor of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95% may also act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-allergic activities. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95% has been found to possess anti-bacterial and anti-fungal activities. It has also been found to possess anti-cancer activities and to have potential therapeutic effects.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95% in laboratory experiments has a number of advantages, including its high purity (95%) and its ability to be synthesized in a two-step process with high yields. Additionally, 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95% is relatively stable and can be stored at room temperature for long periods of time. However, there are also some limitations to its use in laboratory experiments. For example, 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95% is a hazardous substance and should be handled with care. Additionally, it is a relatively expensive compound and may not be suitable for large-scale experiments.

Future Directions

Despite its many potential applications, 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95% has not yet been widely studied. Therefore, there are many potential future directions for research on 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95%. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research on its synthesis and storage methods could lead to improved yields and increased safety. Furthermore, further studies on its potential uses in drug synthesis could lead to the development of new and improved drugs.

Synthesis Methods

4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-fluoro-5-hydroxyphenylacetic acid with ethyl chloroformate in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 4-fluoro-3-methoxybenzoic acid (4-FMB). The second step involves the reaction of 4-FMB with isopropyl alcohol in the presence of a catalyst, such as p-toluenesulfonic acid, to form 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95%. The yields of the two steps are typically high, and the purity of the final product is typically 95%.

Scientific Research Applications

4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95% has been used in various scientific research applications. It has been found to possess anti-inflammatory, antioxidant, and anti-allergic activities. It has also been used in the synthesis of various drugs and has been found to have potential therapeutic effects. In addition, 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid, 95% has been used in the synthesis of other compounds, such as 4-fluorophenylacetic acid, which has been found to possess anti-inflammatory and anti-allergic activities.

properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-6-8(14(17)18)2-3-12(13)9-4-10(15)7-11(16)5-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKCJKSLKUDKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689390
Record name 3'-Fluoro-5'-hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261933-00-9
Record name 3'-Fluoro-5'-hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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